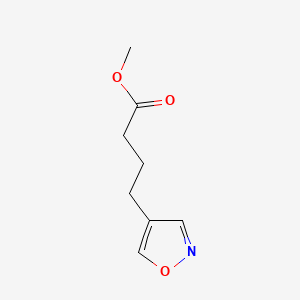
N-甲基苄胺-d3
概述
描述
Benzylmethyl-d3-amine is a deuterated analog of N-benzylmethanamine, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope reagent in various scientific research applications due to its unique properties .
科学研究应用
Benzylmethyl-d3-amine is widely used in scientific research due to its stable isotope properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated compounds for various industrial applications.
作用机制
Target of Action
N-Methylbenzylamine-d3, also known as N-Benzyl-1,1,1-trideuteriomethanamine, is a deuterium-labeled compound of N-Methylbenzylamine
Mode of Action
It’s known that the presence of a methylamine group gives n-methylbenzylamine basic properties, allowing it to react with acids to form salts or salt-like compounds . Furthermore, the nitrogen atom has a lone pair of electrons, providing some nucleophilic character, which can react with a range of electrophilic reagents to form nitrogen-containing functional group products .
Biochemical Pathways
It’s known that amines, such as n-methylbenzylamine, can be synthesized by the reduction of nitriles, amides, and nitro compounds . This suggests that N-Methylbenzylamine-d3 might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Action Environment
It’s known that n-methylbenzylamine-d3 is stable, but may be air sensitive through reaction with carbon dioxide . It’s also known to be combustible and incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzylmethyl-d3-amine typically involves the deuteration of N-benzylmethanamine. One common method is the reduction of N-benzylidene-1,1,1-trideuteriomethanamine using a deuterium source such as deuterium gas or deuterated reducing agents. The reaction is usually carried out under mild conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Benzylmethyl-d3-amine involves large-scale deuteration processes. These processes often utilize deuterium gas in the presence of a catalyst to achieve high yields and purity. The compound is then purified using standard techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Benzylmethyl-d3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-1,1,1-trideuteriomethanone.
Reduction: It can be reduced to form N-benzyl-1,1,1-trideuteriomethanol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum deuteride or sodium borodeuteride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: N-benzyl-1,1,1-trideuteriomethanone.
Reduction: N-benzyl-1,1,1-trideuteriomethanol.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- N-Benzylmethanamine
- N-Benzyl-1,1,1-trihydroxymethanamine
- N-Benzyl-1,1,1-trifluoromethanamine
Uniqueness
Benzylmethyl-d3-amine is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and reaction studies. This makes it a preferred choice over its non-deuterated analogs in various applications .
属性
IUPAC Name |
N-benzyl-1,1,1-trideuteriomethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRFSMVIUAEBX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)



![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)



